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molecular formula C13H12N2O2 B8566280 phenyl N-(pyridin-2-ylmethyl)carbamate

phenyl N-(pyridin-2-ylmethyl)carbamate

Cat. No. B8566280
M. Wt: 228.25 g/mol
InChI Key: NZOXQLFCIKKAKE-UHFFFAOYSA-N
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Patent
US08318750B2

Procedure details

The title compound is prepared analogously to pyridin-3-yl-carbamic acid phenyl ester, by substituting C-pyridin-2-yl-methylamine for 3-aminopyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8](=[O:16])[NH:9][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N[C:18]1C=NC=CC=1>>[C:1]1([O:7][C:8](=[O:16])[NH:9][CH2:10][C:11]2[CH:18]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(NC=1C=NC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NCC1=NC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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